molecular formula C7H9N3Na2O9S2 B14917274 Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate

Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate

Cat. No.: B14917274
M. Wt: 389.3 g/mol
InChI Key: FYVXVTZDLMGCSR-CIFXRNLBSA-L
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Description

Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[321]octan-6-yl sulfate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate involves multiple steps, starting from readily available precursors. One common method involves the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is typically carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[321]octan-6-yl sulfate is unique due to its specific stereochemistry and the presence of both sulfonatocarbamoyl and sulfate groups

Properties

Molecular Formula

C7H9N3Na2O9S2

Molecular Weight

389.3 g/mol

IUPAC Name

disodium;[(2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C7H11N3O9S2.2Na/c11-6(8-20(13,14)15)5-2-1-4-3-9(5)7(12)10(4)19-21(16,17)18;;/h4-5H,1-3H2,(H,8,11)(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2/t4-,5+;;/m1../s1

InChI Key

FYVXVTZDLMGCSR-CIFXRNLBSA-L

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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